molecular formula C6H13O4P B12559238 3,4-Dihydroxy-1-methoxy-3-methyl-1lambda~5~-phospholan-1-one CAS No. 192751-51-2

3,4-Dihydroxy-1-methoxy-3-methyl-1lambda~5~-phospholan-1-one

Cat. No.: B12559238
CAS No.: 192751-51-2
M. Wt: 180.14 g/mol
InChI Key: WGNREGYLZSERND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dihydroxy-1-methoxy-3-methyl-1lambda~5~-phospholan-1-one is a chemical compound with a unique structure that includes both hydroxyl and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydroxy-1-methoxy-3-methyl-1lambda~5~-phospholan-1-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of a phosphonate ester and a suitable diol, followed by a series of reactions to introduce the hydroxyl and methoxy groups. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydroxy-1-methoxy-3-methyl-1lambda~5~-phospholan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

3,4-Dihydroxy-1-methoxy-3-methyl-1lambda~5~-phospholan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Dihydroxy-1-methoxy-3-methyl-1lambda~5~-phospholan-1-one involves its interaction with specific molecular targets. The hydroxyl and methoxy groups play a crucial role in binding to enzymes or receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydroxy-1-methoxy-3-methyl-1lambda~5~-phospholan-1-one is unique due to its specific combination of functional groups and its phospholan ring structure. This combination provides distinct chemical properties and reactivity compared to other similar compounds, making it valuable for specific applications in research and industry.

Properties

CAS No.

192751-51-2

Molecular Formula

C6H13O4P

Molecular Weight

180.14 g/mol

IUPAC Name

1-methoxy-3-methyl-1-oxo-1λ5-phospholane-3,4-diol

InChI

InChI=1S/C6H13O4P/c1-6(8)4-11(9,10-2)3-5(6)7/h5,7-8H,3-4H2,1-2H3

InChI Key

WGNREGYLZSERND-UHFFFAOYSA-N

Canonical SMILES

CC1(CP(=O)(CC1O)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.